
2-tert-Butyl 7-methyl 5-iodo-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl 7-methyl 5-iodo-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of tert-butyl, methyl, and iodo substituents, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl 7-methyl 5-iodo-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline core.
Introduction of Substituents: The tert-butyl, methyl, and iodo groups can be introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base, while iodo groups can be introduced using iodine or iodoform in the presence of a catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
2-tert-Butyl 7-methyl 5-iodo-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroisoquinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-tert-Butyl 7-methyl 5-iodo-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways and processes. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, which lacks the tert-butyl, methyl, and iodo substituents.
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
2-tert-Butyl 7-methyl 5-iodo-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate is unique due to its specific substituents, which can significantly alter its chemical properties and reactivity compared to other isoquinoline derivatives.
属性
分子式 |
C16H20INO4 |
|---|---|
分子量 |
417.24 g/mol |
IUPAC 名称 |
2-O-tert-butyl 7-O-methyl 5-iodo-3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate |
InChI |
InChI=1S/C16H20INO4/c1-16(2,3)22-15(20)18-6-5-12-11(9-18)7-10(8-13(12)17)14(19)21-4/h7-8H,5-6,9H2,1-4H3 |
InChI 键 |
MRUYGLABDHFBSA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2I)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



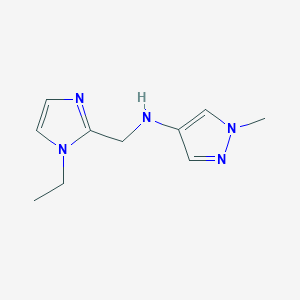




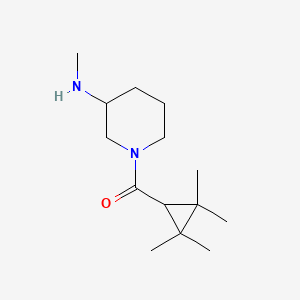
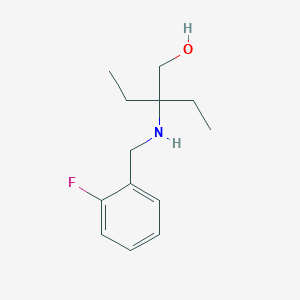
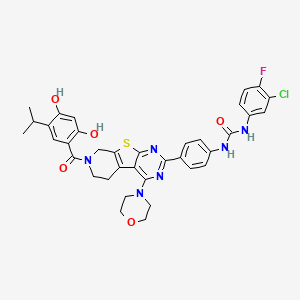
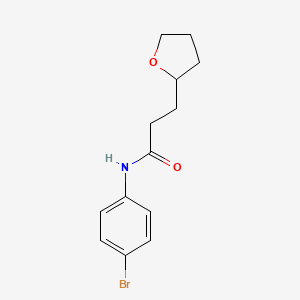

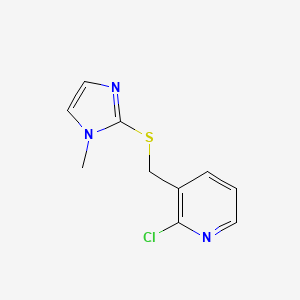

![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)
